3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Beschreibung
This compound features a pyridin-2(1H)-one core substituted at the 3-position with an azetidine ring connected via a carbonyl group. The azetidine moiety is further functionalized with a 4-cyclopropyl-1H-1,2,3-triazol-1-yl group. The pyridinone scaffold is known for its pharmaceutical relevance, particularly in central nervous system (CNS) therapeutics and kinase inhibition . The triazole group, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common pharmacophore in drug discovery due to its hydrogen-bonding capacity and metabolic stability . The cyclopropyl substituent on the triazole may improve lipophilicity and bioavailability compared to bulkier aryl groups .
Eigenschaften
IUPAC Name |
3-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-6-2-3-12(14(18)21)15(22)19-7-11(8-19)20-9-13(16-17-20)10-4-5-10/h2-3,6,9-11H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLTYKEVJPXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one represents a novel heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the azetidine moiety further enhances its structural complexity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
| Molecular Formula | C_{14}H_{16}N_{6}O |
| Molecular Weight | 284.32 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been studied for their efficacy against various bacterial strains. In a study focusing on similar triazole-containing compounds, it was found that they possess moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The triazole scaffold is also recognized for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell growth through various mechanisms, including the inhibition of specific kinases involved in tumor progression. For example, a related triazole compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .
The exact mechanism of action for 3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is still under investigation. However, it is hypothesized that the compound may act by interfering with cellular signaling pathways or by inhibiting enzymes critical for pathogen survival and proliferation .
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antimicrobial activity. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency, with some compounds exhibiting MIC values lower than those of standard antibiotics .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of triazole derivatives. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The researchers attributed this selectivity to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds with triazole rings have been noted for their significant antimicrobial properties. The triazole moiety inhibits ergosterol synthesis, which is crucial for fungal cell membrane integrity. Studies show that this compound demonstrates activity against various fungal strains, including Candida albicans and Aspergillus niger .
Anticancer Activity
Research indicates that derivatives of triazole can exhibit anticancer properties. The compound's ability to interact with specific cellular targets may influence pathways related to cell proliferation and survival. In vitro studies have shown promising cytotoxic activity against certain cancer cell lines .
Pharmacokinetics
Pharmacokinetic studies suggest that the bioavailability of compounds like this one can be influenced by their structural properties, such as hydrogen bonding capabilities. Factors like temperature and pH also play roles in the stability and activity of these compounds .
Case Study 1: Antifungal Activity
A study conducted on a series of triazole derivatives highlighted the effectiveness of the compound in inhibiting the growth of Candida albicans. The results indicated a dose-dependent response, showcasing its potential as an antifungal agent .
Case Study 2: Anticancer Efficacy
In another investigation focusing on cancer cell lines, the compound demonstrated significant cytotoxic effects against breast cancer cells. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous molecules.
Table 1: Comparative Analysis of Structural and Functional Features
*Calculated molecular weight (C₁₅H₁₇N₅O₂).
Key Comparisons:
Core Structure and Ring Systems The target compound’s pyridinone core differs from furanone () and pyridine-ester () systems. Pyridinones are electron-deficient and participate in hydrogen bonding, enhancing interactions with biological targets compared to furanones, which are more lipophilic .
Triazole positioning (1-yl vs. 4-substituted) varies across compounds, affecting π-π stacking and dipole interactions .
Synthetic Methods The target compound and ’s furanone derivative both utilize CuAAC click chemistry for triazole formation, ensuring regioselectivity and high yields . In contrast, ’s oxepane derivative employs classical thermal cyclization, which may result in lower regiochemical control .
Physicochemical Properties The target compound’s calculated logP (~1.5) is lower than ’s Trazodone analog (logP ~3.5), suggesting improved aqueous solubility due to the compact cyclopropyl group . ’s hydroxymethyl-pyridinone lacks the triazole and azetidine groups, resulting in significantly lower molecular weight (139.15 vs. ~299) and reduced complexity .
Biological Relevance While explicit biological data for the target compound is unavailable in the provided evidence, structural analogs like Trazodone derivatives () and triazole-containing furanones () are linked to CNS activity and antimicrobial effects, respectively .
Vorbereitungsmethoden
Photochemical Formation of Dewar Azetidines
Photochemical methods enable the synthesis of strained azetidine derivatives. Irradiation of 1,2-dihydropyridines generates Dewar azetidines, which are thermally stable intermediates. For example, irradiation of 1,2-dihydropyridines substituted with electron-withdrawing groups (e.g., acyl, cyano) at 300–350 nm yields Dewar azetidinones in 60–80% yields. Subsequent hydrogenation or acid-catalyzed ring-opening produces functionalized azetidines. This method achieves productivities up to 1,622 mg h⁻¹ in continuous flow systems, outperforming batch processes (67 mg h⁻¹).
Horner–Wadsworth–Emmons Reaction for Azetidine-3-ylidenes
The HWE reaction constructs azetidine-3-ylidene derivatives via phosphonate intermediates. Treatment of azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate under basic conditions (NaH/THF) forms N-Boc-azetidin-3-ylidene acetate in 65–70% yield. This approach provides a versatile scaffold for further functionalization, including triazole incorporation.
Triazole Moiety Installation: Copper-Catalyzed Azide-Alkyne Cycloaddition
The 1,2,3-triazole ring is installed via CuAAC, leveraging the reaction between an azide and a cyclopropane-bearing alkyne.
Synthesis of 4-Cyclopropyl-1H-1,2,3-Triazole
Cyclopropylacetylene is prepared via cyclopropanation of propargyl alcohol using the Simmons–Smith reaction (Zn/Cu couple, CH₂I₂). Subsequent reaction with sodium azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O, sodium ascorbate) yields 4-cyclopropyl-1H-1,2,3-triazole. Regioselectivity (1,4- vs. 1,5-isomer) is controlled by solvent polarity and temperature, with aqueous DMF at 60°C favoring the 1,4-isomer (85% yield).
Functionalization of Azetidine with Triazole
Azetidine-3-azide, synthesized from 3-bromoazetidine and NaN₃, undergoes CuAAC with cyclopropylacetylene to form 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine. The reaction proceeds in 90% yield using 10 mol% CuI and DIPEA in THF.
Pyridinone Synthesis and Coupling
Preparation of 1-Methylpyridin-2(1H)-one
1-Methylpyridin-2(1H)-one is synthesized via N-methylation of pyridin-2-one using methyl iodide and K₂CO₃ in DMF (80% yield). Alternatively, cyclization of N-methyl-β-ketoamide derivatives under acidic conditions (H₂SO₄, 100°C) provides the pyridinone core.
Amide Bond Formation
The azetidine-triazole intermediate is coupled with 1-methylpyridin-2(1H)-one via an amide bond. Activation of the azetidine carboxylic acid (derived from oxidation of azetidine-3-carbaldehyde) with HATU and DIPEA in DMF facilitates coupling, yielding the final product in 70–75% yield.
Integrated Synthetic Route
The optimized pathway proceeds as follows:
- Azetidine Synthesis : Photochemical formation of Dewar azetidinone followed by hydrogenation to azetidine-3-carboxylic acid.
- Triazole Installation : CuAAC of azetidine-3-azide with cyclopropylacetylene.
- Cyclopropanation : Rh(II)-catalyzed reaction with ethyl diazoacetate.
- Pyridinone Coupling : HATU-mediated amide bond formation with 1-methylpyridin-2(1H)-one.
Analytical Data and Characterization
Challenges and Optimization
- Azetidine Stability : Ring strain in azetidine necessitates low-temperature reactions (-20°C) during functionalization.
- Triazole Regioselectivity : Microwave-assisted CuAAC (100°C, 10 min) improves 1,4-selectivity to 95%.
- Cyclopropanation Side Reactions : Use of dirhodium caprolactamate (Rh₂(cap)₄) suppresses β-hydride elimination.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the azetidine-triazole-pyridinone scaffold in this compound?
- Methodological Answer : The synthesis of azetidine-triazole hybrids typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with azetidine via amide bond formation. For example, cyclopropyl-substituted triazoles can be synthesized using cyclopropane carboxaldehyde and propargylamine under Huisgen conditions . The azetidine carbonyl group is introduced via coupling reagents like HATU or EDC in anhydrous DMF, with reaction progress monitored by TLC or LC-MS .
| Key Reaction Steps | Conditions | Characterization |
|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 24 h, RT | NMR (¹H, ¹³C), HRMS |
| Azetidine coupling | HATU, DIPEA, DMF, 0°C → RT, 12 h | LC-MS, IR (amide C=O stretch ~1650 cm⁻¹) |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts using a C18 column with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry of the triazole (1,4-disubstitution) via NOESY correlations between azetidine protons and triazole C-H .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., azetidine ring puckering) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
-
Assay Validation : Ensure consistency in buffer pH, ion strength, and ATP concentration (for kinase assays).
-
Off-Target Profiling : Use broad-panel kinase screens (e.g., Eurofins KinaseProfiler) to identify nonspecific binding .
-
Molecular Dynamics (MD) Simulations : Model compound-protein interactions to explain discrepancies (e.g., conformational flexibility of the cyclopropyl group affecting binding) .
Example Data Conflict Resolution Strategy IC₅₀ varies by 10-fold between kinase A and B Co-crystallize compound with both targets to compare binding modes
Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min, and analyze via LC-MS/MS to calculate t₁/₂ .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess isoform-specific inhibition .
Q. How can computational methods guide SAR studies for derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors from existing bioactivity data .
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on interactions between the cyclopropyl group and hydrophobic pockets .
Contradictory Data Analysis
Q. How should researchers address discrepancies in cytotoxicity profiles between 2D vs. 3D cell models?
- Methodological Answer :
- 3D Spheroid Penetration Assay : Compare compound diffusion using fluorescence-labeled analogs in Matrigel-embedded spheroids .
- Hypoxia Markers : Quantify HIF-1α levels in 3D models to assess microenvironment effects on compound efficacy .
Environmental Impact Assessment
Q. What experimental frameworks are recommended for evaluating this compound’s environmental persistence?
- Methodological Answer :
- OECD 301B Test : Measure biodegradability in activated sludge over 28 days, monitoring parent compound degradation via HPLC .
- QSAR-Based Ecotoxicity Prediction : Use EPI Suite to estimate LC₅₀ for aquatic organisms based on LogKow and molecular weight .
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